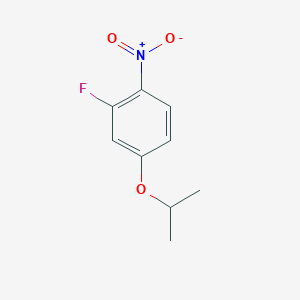
2-Fluoro-4-isopropoxy-1-nitrobenzene
Cat. No. B1338294
Key on ui cas rn:
28987-50-0
M. Wt: 199.18 g/mol
InChI Key: REPLNSXVODYQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05262390
Procedure details


By the method of Example 3, Step A, 23.15 g (0.147 mole) of 3-fluoro-4-nitrophenol and 29.92 g (0.175 mole) of 2-iodopropane were reacted in the presence of 20.73 g (0.150 mole) of anhydrous potassium carbonate in 450 mL of acetone, yielding 28.0 g of 4-isopropoxy-2-fluoronitrobenzene as an oil. The NMR was consistent with the proposed structure.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].I[CH:13]([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH:13]([O:11][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([F:1])[CH:3]=1)([CH3:15])[CH3:14] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
29.92 g
|
|
Type
|
reactant
|
|
Smiles
|
IC(C)C
|
|
Name
|
|
|
Quantity
|
20.73 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

